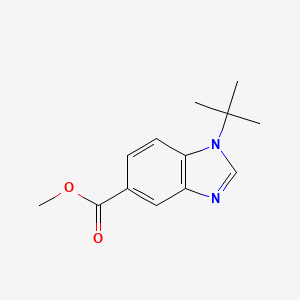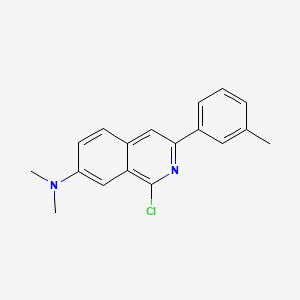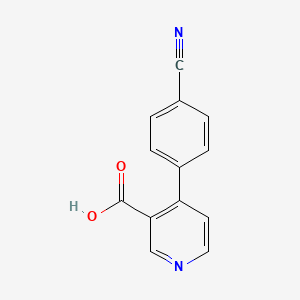
Acide 4-(4-cyanophényl)nicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the phenyl ring is replaced by a cyano group.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
Target of Action
4-(4-Cyanophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The affected biochemical pathways primarily involve redox metabolism and NAD-dependent pathways . The compound, as a precursor to nicotinamide coenzymes, contributes to the maintenance of the intracellular pool of niacin, which is vital for these pathways .
Pharmacokinetics
The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
The action of 4-(4-Cyanophenyl)nicotinic acid results in efficient cellular function due to its role in redox metabolism and NAD-dependent pathways . It also contributes to antilipolytic, vasodilatory, and neuroprotective functions .
Analyse Biochimique
Biochemical Properties
4-(4-Cyanophenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the biosynthesis of NAD (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in redox reactions . It interacts with various enzymes, proteins, and other biomolecules in this process. For instance, it is a substrate for the enzyme Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), which plays a key role in NAD biosynthesis .
Cellular Effects
The effects of 4-(4-Cyanophenyl)nicotinic acid on cells and cellular processes are largely related to its role in NAD biosynthesis. NAD is a vital coenzyme that participates in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By contributing to the pool of NAD, 4-(4-Cyanophenyl)nicotinic acid indirectly influences these processes.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Cyanophenyl)nicotinic acid involves its conversion into NAD. This process begins with the conversion of 4-(4-Cyanophenyl)nicotinic acid into nicotinamide mononucleotide (NMN) by the enzyme NMNAT . NMN is then converted into NAD, which acts as a coenzyme in various enzymatic reactions, influencing gene expression and other cellular processes .
Dosage Effects in Animal Models
The effects of 4-(4-Cyanophenyl)nicotinic acid at different dosages in animal models have not been extensively studied. Studies on nicotinic acid, from which this compound is derived, suggest that it has a broad spectrum of effects at pharmacological doses, including lipid-modifying effects .
Metabolic Pathways
4-(4-Cyanophenyl)nicotinic acid is involved in the NAD biosynthesis pathway . It interacts with enzymes such as NMNAT in this process . The metabolic flux or metabolite levels influenced by this compound would be related to the production and utilization of NAD.
Transport and Distribution
It is likely that it would be transported and distributed similarly to nicotinic acid, given their structural similarities .
Subcellular Localization
Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Cyanophenyl)nicotinic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromonicotinic acid can be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for 4-(4-Cyanophenyl)nicotinic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can yield compounds such as 4-(4-cyanophenyl)nicotinic anhydride.
Reduction: Reduction of the cyano group can produce 4-(4-aminophenyl)nicotinic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenylacetic acid
- 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
- Nicotinamide derivatives
Comparison
4-(4-Cyanophenyl)nicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .
Propriétés
IUPAC Name |
4-(4-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWRDZLMVIYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692427 |
Source


|
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-53-6 |
Source


|
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
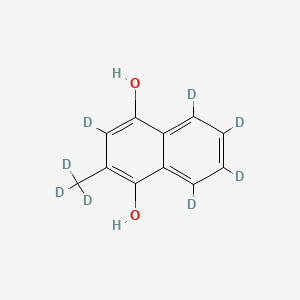

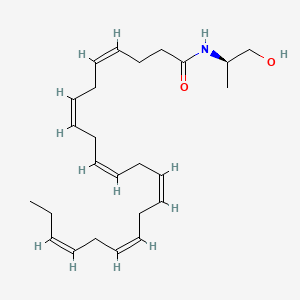

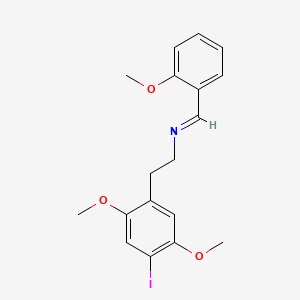
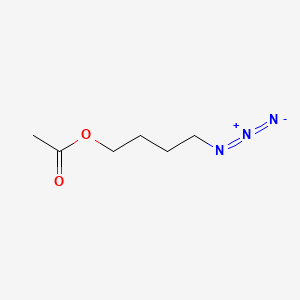

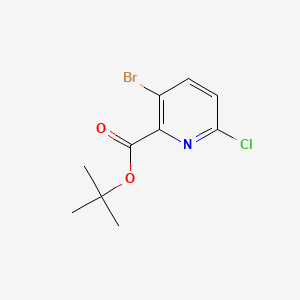
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
